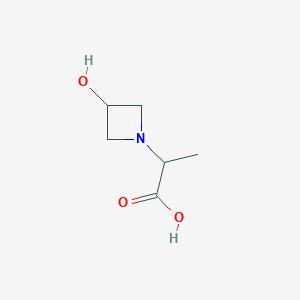
1-(Thiophen-2-yl)but-3-yn-1-amine
Descripción general
Descripción
1-(Thiophen-2-yl)but-3-yn-1-amine, also known as TBA, is a chemical compound that has gained considerable attention in the fields of research and industry. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives has been highlighted in recent literature . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H9NS. It is a thiophene ring-based structural analogue of methamphetamine .Chemical Reactions Analysis
Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science Applications
Synthesis of Photoinitiators for Polymerization : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These novel photoinitiators exhibit higher polymerization efficiencies and are notable for overcoming oxygen inhibition in polymerization processes, as demonstrated by Zhang et al. (2015) (Zhang et al., 2015).
Optoelectronic Devices : Compounds incorporating N,N-diarylthiophen-2-amine units are of great interest for synthesizing materials for optoelectronic devices. Chmovzh and Rakitin (2021) reported on the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine via Buchwald–Hartwig cross-coupling reactions, highlighting its potential in optoelectronics (Chmovzh & Rakitin, 2021).
Pharmacological Research
Modulation of TRPV1 Channels : Derivatives of 4-(Thiophen-2-yl)butanoic acid, acting as cyclic substitutes for the natural ligand capsaicin, have shown promise in activating TRPV1 channels, with compounds exhibiting agonist activities and potential protective roles against oxidative stress. Aiello et al. (2016) detailed the synthesis, molecular modeling, and pharmacological characterization of these derivatives (Aiello et al., 2016).
Antimicrobial Activity : Patel and Patel (2017) synthesized derivatives of (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one and evaluated them for antibacterial and antifungal activities, discovering novel classes of antimicrobial agents with significant activity against various bacterial and fungal strains (Patel & Patel, 2017).
Mecanismo De Acción
Target of Action
1-(Thiophen-2-yl)but-3-yn-1-amine is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to develop advanced compounds . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with cellular receptors .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
1-thiophen-2-ylbut-3-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEOHLCBFYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468946.png)

![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)
amine](/img/structure/B1468952.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)


![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)



![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)